6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the field of pharmacology due to their ability to inhibit platelet aggregation, which is crucial in the treatment of thrombotic disorders.
This compound can be sourced from various chemical suppliers and is classified under pharmaceutical intermediates and research chemicals. Its molecular formula is , with a molecular weight of approximately 348.88 g/mol. The compound's structure includes a thieno-pyridine core, which is modified by the presence of a benzyl group and a fluorobenzamide moiety, enhancing its biological activity and specificity.
The synthesis of 6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step synthetic routes. One common method includes:
These synthetic pathways are detailed in various patents and chemical literature that focus on similar thieno-pyridine derivatives .
The molecular structure of 6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be represented as follows:
The compound's structure can be visualized using SMILES notation: CC(=O)N1CCc2csc(NC(=O)C)C1=C(C=C2)F.
The reactivity of 6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride primarily involves:
These reactions are crucial for developing derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride primarily involves:
Studies have shown that such compounds can effectively lower the incidence of thrombotic events in various animal models .
The physical properties of 6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
Chemical properties include:
6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several notable applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: